molecular formula C16H13N3S B14297589 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine CAS No. 112277-61-9

3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine

Cat. No.: B14297589
CAS No.: 112277-61-9
M. Wt: 279.4 g/mol
InChI Key: QKCIBCBXNKYAGH-UHFFFAOYSA-N
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Description

3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(2-phenylethenyl)-1,2,4-oxadiazole
  • 3-Phenyl-5-(2-phenylethenyl)-1,2,4-triazole
  • 3-Phenyl-5-(2-phenylethenyl)-1,3,4-oxadiazole

Uniqueness

3-Phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2(3H)-imine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to oxadiazoles and triazoles, thiadiazoles often exhibit different reactivity and interaction profiles, making them valuable in specific applications such as metal coordination and enzyme inhibition.

Properties

CAS No.

112277-61-9

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

3-phenyl-5-(2-phenylethenyl)-1,3,4-thiadiazol-2-imine

InChI

InChI=1S/C16H13N3S/c17-16-19(14-9-5-2-6-10-14)18-15(20-16)12-11-13-7-3-1-4-8-13/h1-12,17H

InChI Key

QKCIBCBXNKYAGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C(=N)S2)C3=CC=CC=C3

Origin of Product

United States

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